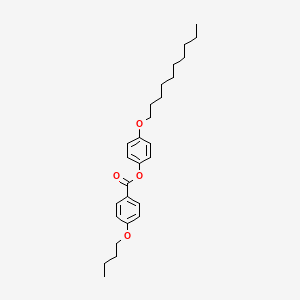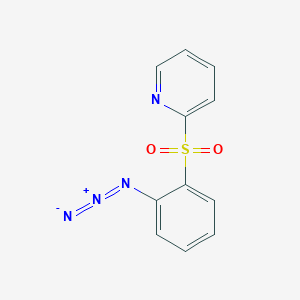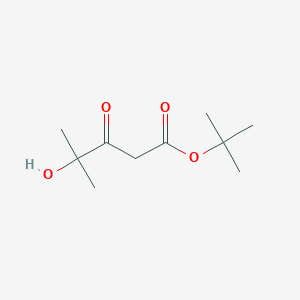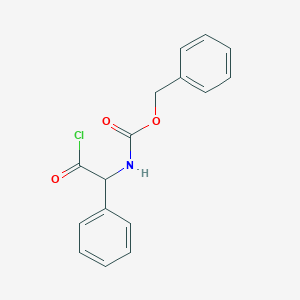
1-(7-Propanoyl-9H-fluoren-2-YL)undecan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(7-Propanoyl-9H-fluoren-2-YL)undecan-1-one is a chemical compound with the molecular formula C27H34O2. It is known for its unique structure, which includes a fluorenyl group attached to an undecane chain with a propanoyl substituent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-Propanoyl-9H-fluoren-2-YL)undecan-1-one typically involves the reaction of fluorenyl derivatives with appropriate alkylating agents. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product. For instance, the fluorenyl group can be introduced through Friedel-Crafts acylation, followed by alkylation to attach the undecane chain .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(7-Propanoyl-9H-fluoren-2-YL)undecan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The fluorenyl group can undergo electrophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) and solvents such as dichloromethane (CH2Cl2)
Major Products:
Oxidation: Formation of fluorenone derivatives.
Reduction: Formation of fluorenyl alcohols.
Substitution: Various substituted fluorenyl compounds
Applications De Recherche Scientifique
1-(7-Propanoyl-9H-fluoren-2-YL)undecan-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical intermediates
Mécanisme D'action
The mechanism of action of 1-(7-Propanoyl-9H-fluoren-2-YL)undecan-1-one involves its interaction with specific molecular targets. The fluorenyl group can interact with various enzymes and receptors, influencing biological pathways. The propanoyl substituent may enhance the compound’s binding affinity and specificity towards these targets .
Comparaison Avec Des Composés Similaires
- 1-(7-Acetyl-9H-fluoren-2-YL)undecan-1-one
- 1-(7-Propionyl-9H-fluoren-2-YL)undecan-1-one
- 1-(7-Butanoyl-9H-fluoren-2-YL)undecan-1-one
Comparison: 1-(7-Propanoyl-9H-fluoren-2-YL)undecan-1-one is unique due to its specific propanoyl substituent, which may confer distinct chemical and biological properties compared to its acetyl, propionyl, and butanoyl analogs. These differences can affect the compound’s reactivity, stability, and interaction with molecular targets .
Propriétés
Numéro CAS |
61314-14-5 |
|---|---|
Formule moléculaire |
C27H34O2 |
Poids moléculaire |
390.6 g/mol |
Nom IUPAC |
1-(7-propanoyl-9H-fluoren-2-yl)undecan-1-one |
InChI |
InChI=1S/C27H34O2/c1-3-5-6-7-8-9-10-11-12-27(29)21-14-16-25-23(18-21)19-22-17-20(26(28)4-2)13-15-24(22)25/h13-18H,3-12,19H2,1-2H3 |
Clé InChI |
XZMDNBSTKQRWND-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dimethyl[(trimethylsilyl)methyl]silyl--mercury (2/1)](/img/structure/B14590959.png)


![Sulfuric acid--2-{[(4-aminophenyl)methyl]amino}-N-phenylethane-1-sulfonamide (1/2)](/img/structure/B14590981.png)
![4-Bromo-N-[(1H-indol-3-yl)(phenyl)methyl]-N-(4-nitrophenyl)benzamide](/img/structure/B14590994.png)



![Hexanal, 3-[(phenylmethyl)thio]-](/img/structure/B14591011.png)


![N-(2-Hydroxyethyl)-N-methyl-N'-[(2-methylphenyl)methyl]thiourea](/img/structure/B14591030.png)

